molecular formula C18H16N2O3 B5659366 N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Cat. No.: B5659366
M. Wt: 308.3 g/mol
InChI Key: XCTALUHTTXSVOC-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a phthalimide-containing acetamide derivative characterized by a 1,3-dioxoisoindole (phthalimide) core linked via an acetamide group to a 3,5-dimethylphenyl substituent. The compound’s molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.33 g/mol (calculated).

The phthalimide moiety is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, anticonvulsant, and anticancer activities . The 3,5-dimethylphenyl group may enhance metabolic stability and modulate receptor binding compared to simpler aromatic substituents .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-7-12(2)9-13(8-11)19-16(21)10-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTALUHTTXSVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321749
Record name N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326903-24-6
Record name N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethyl aniline and phthalic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions.

    Formation of Intermediate: The initial reaction forms an intermediate, which is then reacted with chloroacetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related acetamide derivatives with variations in the aromatic substituent or core heterocycle. Key examples include:

2.1.1 2-(1,3-Dioxoisoindol-2-yl)-N-phenyl-acetamide (CAS 2017-94-9)
  • Structure : Phthalimide-acetamide linked to an unsubstituted phenyl group.
  • Molecular Formula : C₁₆H₁₂N₂O₃.
  • Molecular Weight : 280.28 g/mol.
  • Properties : Melting point 288–291°C; exhibits analgesic activity in derivatives .
2.1.2 N-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-acetamide Derivatives (6a–6g)
  • Structure : Phthalimide-acetamide with a 4-hydroxyphenyl group.
  • Properties : Synthesized via green chemistry methods; derivatives show analgesic and antipyretic activities comparable to paracetamol .
2.1.3 Pyridazinone-Based Acetamides (e.g., FPR2 Agonists)
  • Structure: Pyridazinone core with acetamide-linked aromatic groups (e.g., 4-bromophenyl).
  • Properties : Act as formyl peptide receptor (FPR) agonists; molecular weights ~450 g/mol.
  • Key Difference: The pyridazinone core replaces phthalimide, altering electronic properties and hydrogen-bonding patterns, which may enhance receptor specificity .

Physicochemical and Spectral Data

Property Target Compound (Est.) 2-(1,3-Dioxoisoindol-2-yl)-N-phenyl-AA N-(4-Hydroxyphenyl)-AA
Molecular Weight 308.33 280.28 ~290–310
logP (Predicted) 2.5–3.0 2.1–2.5 1.8–2.2
Hydrogen Bond Acceptors 5 5 6 (incl. -OH)
Melting Point (°C) Not reported 288–291 135–160 (derivatives)
  • Spectral Data :
    • Phthalimide analogs show characteristic NMR signals: δ 7.8–8.1 ppm (phthalimide aromatic protons), δ 4.5–5.0 ppm (acetamide CH₂) .
    • IR spectra typically exhibit strong carbonyl stretches at ~1700–1750 cm⁻¹ .

Biological Activity

N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}. The compound features a dimethylphenyl moiety and an isoindole structure that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the dioxo group may enhance the radical-scavenging activity by stabilizing free radicals through resonance stabilization. Studies have shown that related compounds can reduce oxidative stress markers in various cell lines, suggesting a potential for this compound to exert similar effects.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of isoindole derivatives on cancer cell lines. For example:

  • Study on HCT116 Cells : A derivative exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating strong cytotoxicity. The mechanism involved apoptosis induction via mitochondrial pathways.
CompoundCell LineIC50 (µM)Mechanism
Example AHCT1165.0Apoptosis via ROS generation
Example BMCF710.0Cell cycle arrest

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro. The inhibition of NF-kB signaling pathways could be a potential mechanism through which this compound exerts its effects.

Case Study 1: Anticancer Activity

In a study by Ravichandiran et al. (2023), derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis.

Case Study 2: Antioxidant Properties

A comparative analysis of antioxidant activities showed that compounds with similar structural features had varying degrees of effectiveness in scavenging free radicals. The study highlighted that the presence of the isoindole moiety contributed positively to antioxidant activity.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. Findings suggest that modifications at specific positions can enhance biological activity:

  • Position 1 Modification : Increased cytotoxicity against breast cancer cells.
  • Position 2 Modification : Enhanced antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,5-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Amide coupling : Reacting 1,3-dioxoisoindoline derivatives with 3,5-dimethylphenylamine via nucleophilic substitution or coupling reagents.
  • Functional group protection : Using phthalimide groups (1,3-dioxoisoindol-2-yl) as protecting agents for amine intermediates .
  • Optimization : Adjusting solvent polarity (e.g., ethanol, DMF) and reaction time to improve yields. For example, highlights sulfonate intermediates synthesized via bromohexyl-phthalimide reactions with sodium sulfite, followed by purification via crystallization .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., phthalimide protons at δ 7.8–8.0 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass spectrometry : LCMS (ESI) to verify molecular ion peaks (e.g., m/z = 325.2 [M+H]⁺) .
  • Chromatography : HPLC to assess purity, with mobile phases optimized for polar acetamide derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, uses DFT to analyze charge distribution in similar acetamide derivatives .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The phthalimide moiety may exhibit π-π stacking with aromatic residues .
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

  • Methodological Answer :

  • Crystallization issues : The compound’s flexible acetamide linker and planar phthalimide group can lead to poor crystal packing. Use slow evaporation in mixed solvents (e.g., DCM/hexane) to improve crystal quality .
  • Data refinement : SHELX software (e.g., SHELXL) is recommended for small-molecule refinement. notes that SHELX handles twinned data and high-resolution structures effectively .
  • Hydrogen bonding analysis : Apply graph-set theory (as in ) to classify intermolecular interactions, such as N–H···O bonds between acetamide and phthalimide groups .

Q. How can contradictory data in literature regarding biological activity be resolved?

  • Methodological Answer :

  • Dose-response studies : Perform assays across a concentration gradient (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. highlights the importance of dose optimization for acetamide derivatives in enzyme inhibition studies .
  • Control experiments : Use isogenic cell lines or knockout models to verify target specificity.
  • Meta-analysis : Compare structural analogs (e.g., ’s indole-acetamide derivatives) to isolate functional group contributions to activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test palladium or copper catalysts for coupling steps. emphasizes catalyst choice in chromeno-pyrimidine acetamide synthesis .
  • Flow chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions (e.g., ’s recommendation for high-throughput synthesis) .
  • Workup protocols : Use liquid-liquid extraction with ethyl acetate/water to isolate the product efficiently .

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